molecular formula C22H19F3N2O4 B11525985 2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl propanoate

2-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenyl propanoate

Cat. No.: B11525985
M. Wt: 432.4 g/mol
InChI Key: DMZGKLFFOTZSQA-YVLHZVERSA-N
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Description

2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL PROPANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a methoxyphenyl propanoate moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
  • 2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL BUTANOATE

Uniqueness

The uniqueness of 2-METHOXY-4-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENYL PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenyl] propanoate

InChI

InChI=1S/C22H19F3N2O4/c1-4-20(28)31-18-9-8-14(11-19(18)30-3)10-17-13(2)26-27(21(17)29)16-7-5-6-15(12-16)22(23,24)25/h5-12H,4H2,1-3H3/b17-10-

InChI Key

DMZGKLFFOTZSQA-YVLHZVERSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)OC

Origin of Product

United States

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